Acid-PEG3-NHS ester
CAS No.: 1835759-79-9
Cat. No.: VC0517049
Molecular Formula: C14H21NO9
Molecular Weight: 347.32
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1835759-79-9 |
|---|---|
| Molecular Formula | C14H21NO9 |
| Molecular Weight | 347.32 |
| IUPAC Name | 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19) |
| Standard InChI Key | ROYPWGXODZJYGP-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Structure
Acid-PEG3-NHS ester consists of a three-unit PEG chain (PEG3) with a carboxylic acid group at one terminus and an NHS ester at the other. The full chemical name is 3-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)propanoic acid . The NHS ester portion serves as an amine-reactive group, while the carboxylic acid terminus can undergo further functionalization reactions.
Physical and Chemical Properties
The physical and chemical properties of Acid-PEG3-NHS ester are summarized in Table 1:
The compound's structure incorporates a hydrophilic PEG spacer that significantly enhances its solubility in aqueous media, a critical feature for bioconjugation applications in physiological environments . The presence of the PEG chain also provides flexibility to the molecule, allowing for reduced steric hindrance during conjugation reactions with biomolecules.
Mechanism of Action
Reactivity Profile
Acid-PEG3-NHS ester exhibits a dual reactivity profile due to its bifunctional nature:
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The NHS ester terminus readily reacts with primary amine groups (-NH₂) found in proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules. This reaction proceeds via nucleophilic substitution, forming stable amide bonds under mild conditions, typically at pH 7-9 .
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The carboxylic acid terminus can be activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU to form amide bonds with primary and secondary amines .
Conjugation Chemistry
The conjugation chemistry of Acid-PEG3-NHS ester proceeds through the following general mechanism:
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NHS Ester Reaction: The NHS ester group reacts with primary amines under slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds. This reaction occurs rapidly at room temperature and is highly selective for primary amines, making it ideal for protein and peptide modification .
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Carboxylic Acid Activation: The terminal carboxylic acid can be activated using carbodiimide chemistry to form a reactive intermediate that can subsequently react with amines to form amide bonds. This two-step approach allows for sequential conjugation strategies .
The non-cleavable nature of the PEG linkage ensures stability of the resulting bioconjugates under physiological conditions, an important consideration for applications requiring prolonged circulation times or stability in biological fluids .
Applications in Bioconjugation
Protein and Peptide Modification
Acid-PEG3-NHS ester is extensively used for the modification of proteins and peptides. The NHS ester moiety reacts selectively with the ε-amino groups of lysine residues and the N-terminal α-amino group to form stable amide bonds . This modification can:
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Improve the solubility and stability of therapeutic proteins
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Reduce immunogenicity of protein-based drugs
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Enable site-specific attachment of imaging agents or drug molecules
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Facilitate protein immobilization on solid supports
In a recent application documented in radioimmunotherapy research, Acid-PEG3-NHS ester derivatives were used to develop multimodal imaging agents through conjugation with targeting peptides .
Oligonucleotide Functionalization
The compound is valuable for the functionalization of amine-modified oligonucleotides. These bioconjugates find applications in:
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Antisense therapy
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Gene delivery
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Diagnostic assays
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DNA/RNA labeling
Surface Modification
Acid-PEG3-NHS ester is employed in the surface modification of:
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Nanoparticles
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Biomaterials
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Diagnostic platforms
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Medical devices
The PEG component helps reduce non-specific binding and protein adsorption, while the terminal functional groups enable the attachment of targeting ligands or bioactive molecules .
Drug Delivery Systems
The compound plays a crucial role in the development of advanced drug delivery systems:
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Antibody-drug conjugates (ADCs)
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PEGylated liposomes
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Polymer-drug conjugates
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Targeted nanoparticles
The PEG spacer enhances the pharmacokinetic properties of these delivery systems, including prolonged circulation time and reduced clearance by the reticuloendothelial system .
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of Acid-PEG3-NHS ester are commercially available, each with specific applications:
Functional Comparison
When compared to other bioconjugation reagents, Acid-PEG3-NHS ester offers several advantages:
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Solubility: The PEG3 spacer provides enhanced water solubility compared to non-PEGylated NHS esters .
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Reaction Specificity: The NHS ester is highly selective for primary amines under mild conditions (pH 7-9), minimizing side reactions .
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Linker Length: The PEG3 chain provides optimal spacing between conjugated moieties, reducing steric hindrance while maintaining sufficient proximity for desired interactions .
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Stability: The non-cleavable nature of the PEG linkage ensures conjugate stability under physiological conditions .
Future Research Directions
Advanced Bioconjugation Strategies
Future research on Acid-PEG3-NHS ester is likely to focus on:
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Development of site-specific conjugation methodologies to improve homogeneity of bioconjugates
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Optimization of reaction conditions for challenging biomolecules
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Combination with orthogonal bioconjugation chemistries for multi-functional conjugates
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Integration with stimuli-responsive elements for smart bioconjugates
Emerging Applications
Emerging applications for Acid-PEG3-NHS ester include:
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Theranostics: Development of dual-purpose conjugates for both therapy and diagnostics
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Tissue Engineering: Functionalization of scaffolds and hydrogels for improved biocompatibility
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Synthetic Biology: Creation of artificial enzyme assemblies and protein networks
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Personalized Medicine: Tailored bioconjugates for individualized therapeutic approaches
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